molecular formula C12H20O B15241121 2-(Cyclooct-2-en-1-yl)-2-methylpropanal

2-(Cyclooct-2-en-1-yl)-2-methylpropanal

Cat. No.: B15241121
M. Wt: 180.29 g/mol
InChI Key: VLZVGJSVQMOKBP-VURMDHGXSA-N
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Description

2-(Cyclooct-2-en-1-yl)-2-methylpropanal is an organic compound characterized by a cyclooctene ring attached to a methylpropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclooct-2-en-1-yl)-2-methylpropanal typically involves the reaction of cyclooctene with a suitable aldehyde under controlled conditions. One common method involves the use of a Grignard reagent, where cyclooctene is first converted to a Grignard intermediate, which then reacts with an aldehyde to form the desired product. The reaction conditions often include an inert atmosphere, low temperatures, and the use of solvents like diethyl ether or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclooct-2-en-1-yl)-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The cyclooctene ring can undergo substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under controlled conditions.

Major Products

    Oxidation: 2-(Cyclooct-2-en-1-yl)-2-methylpropanoic acid.

    Reduction: 2-(Cyclooct-2-en-1-yl)-2-methylpropanol.

    Substitution: Various substituted cyclooctene derivatives.

Scientific Research Applications

2-(Cyclooct-2-en-1-yl)-2-methylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclooct-2-en-1-yl)-2-methylpropanal involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopent-2-en-1-yl)aniline: A similar compound with a cyclopentene ring instead of a cyclooctene ring.

    2-(Cyclohex-2-en-1-yl)aniline: Another related compound with a cyclohexene ring.

Uniqueness

2-(Cyclooct-2-en-1-yl)-2-methylpropanal is unique due to its larger cyclooctene ring, which imparts different steric and electronic properties compared to its smaller-ring analogs

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-[(2Z)-cyclooct-2-en-1-yl]-2-methylpropanal

InChI

InChI=1S/C12H20O/c1-12(2,10-13)11-8-6-4-3-5-7-9-11/h6,8,10-11H,3-5,7,9H2,1-2H3/b8-6-

InChI Key

VLZVGJSVQMOKBP-VURMDHGXSA-N

Isomeric SMILES

CC(C)(C=O)C/1CCCCC/C=C1

Canonical SMILES

CC(C)(C=O)C1CCCCCC=C1

Origin of Product

United States

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